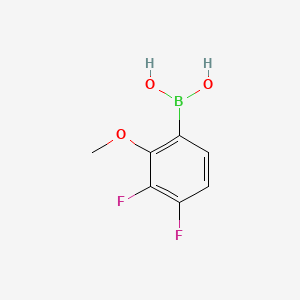
4'-epi-Entecavir-di-o-benzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-epi-Entecavir-di-o-benzyl Ether is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.524 g/mol It is a derivative of Entecavir, a nucleoside analog used as an antiviral medication
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in Entecavir followed by the introduction of benzyl ether groups. The general steps include:
Protection of Hydroxyl Groups: Hydroxyl groups in Entecavir are protected using suitable protecting groups such as benzyl chloride in the presence of a base like sodium hydride.
Introduction of Benzyl Ether Groups: The protected Entecavir is then reacted with benzyl bromide under basic conditions to introduce the benzyl ether groups.
Deprotection: The protecting groups are removed to yield 4’-epi-Entecavir-di-o-benzyl Ether.
Industrial Production Methods
Industrial production methods for 4’-epi-Entecavir-di-o-benzyl Ether would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.
Wissenschaftliche Forschungsanwendungen
4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:
Base Priming: Prevents the initiation of DNA synthesis.
Reverse Transcription: Inhibits the reverse transcription of the negative strand from the pregenomic messenger RNA.
DNA Synthesis: Blocks the synthesis of the positive strand of HBV DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Entecavir: The parent compound, used as an antiviral medication.
Adefovir: Another nucleoside analog used to treat hepatitis B.
Lamivudine: A nucleoside analog with antiviral properties.
Uniqueness
4’-epi-Entecavir-di-o-benzyl Ether is unique due to the presence of benzyl ether groups, which can influence its chemical reactivity and potential applications. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its parent compound, Entecavir.
Eigenschaften
CAS-Nummer |
1354695-85-4 |
|---|---|
Molekularformel |
C26H27N5O3 |
Molekulargewicht |
457.534 |
IUPAC-Name |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
InChI-Schlüssel |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyme |
2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













